2-cyano-N-(4-methoxybenzyl)acetamide
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-cyano-N-(4-methoxybenzyl)acetamide is a valuable precursor in the synthesis of various heterocyclic compounds. Its structure contains both cyano and acetamide groups, which are reactive sites for multiple chemical reactions . These reactions often lead to the formation of biologically active heterocycles that are of significant interest in medicinal chemistry for their therapeutic potential.
Pharmaceutical Research
In pharmaceutical research, this compound is used in the early stages of drug discovery. It is part of a collection of unique chemicals provided to researchers for the identification of new drug candidates . Its role in the development of new chemotherapeutic agents is particularly noteworthy due to its ability to form diverse organic heterocycles .
Organic Synthesis
The compound serves as a building block in organic synthesis, especially in the formation of cyanoacetamide derivatives. These derivatives are crucial for creating compounds with potential pharmacological activities . The cyano and acetamide functional groups allow for various condensation and substitution reactions, expanding the repertoire of synthetic organic chemistry.
Chemical Engineering
In chemical engineering, this compound is involved in process optimization and the development of new synthetic routes. Its use in neat methods, such as solvent-free reactions, contributes to more sustainable and environmentally friendly chemical processes .
Materials Science
This compound is also explored in materials science for the design and synthesis of new materials with specific properties. Its molecular structure can be modified to create materials with desired characteristics for applications in various industries .
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used in spectrofluorimetric methods for determining the activity of certain drugs . This application is crucial for quality control and ensuring the efficacy of pharmaceutical products.
properties
IUPAC Name |
2-cyano-N-[(4-methoxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEXVFFBZBDCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351094 | |
Record name | 2-cyano-N-(4-methoxybenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
288154-72-3 | |
Record name | 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288154-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-(4-methoxybenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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